

WH-4-023: A Technical Guide to Preclinical Data

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Compound of Interest		
Compound Name:	WH-4-023	
Cat. No.:	B1683783	Get Quote

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Abstract

WH-4-023 is a potent, selective, and orally active dual inhibitor of the Src family kinases (SFKs) Lck and Src.[1][2] It also demonstrates significant inhibitory activity against the Salt-Inducible Kinase (SIK) family.[1][3] By binding to the ATP-binding pocket of these kinases, WH-4-023 effectively blocks their catalytic activity, preventing the phosphorylation of downstream substrates involved in critical cellular processes such as immune signaling, cell growth, and inflammatory responses.[4] This technical guide provides a comprehensive overview of the preliminary studies on WH-4-023, summarizing its biochemical potency, selectivity, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided, and associated signaling pathways and workflows are visualized to support further research and development.

Mechanism of Action

WH-4-023 exerts its biological effects through the competitive inhibition of ATP binding to multiple protein kinases. Its primary targets are Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, key regulators of T-cell receptor (TCR) signaling and other pathways controlling cell proliferation and survival.[2][4]

Additionally, **WH-4-023** potently inhibits the SIK family members (SIK1, SIK2, SIK3), which are crucial in regulating macrophage polarization and inflammatory cytokine production.[1][3][4] This dual activity suggests its potential application in immunology and oncology.[4]



Quantitative Data Summary

The inhibitory activity of **WH-4-023** has been quantified through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC_{50}) values.

Table 1: Biochemical Potency of WH-4-023 against Target Kinases

Kinase Target	IC ₅₀ (nM)	Assay Type	Reference(s)
Lck	2	Cell-free	[1][2][5][6]
Src	6	Cell-free	[1][2][5][6]
SIK1	10	Cell-free	[1][3][6]
SIK2	22	Cell-free	[1][3][6]

| SIK3 | 60 | Cell-free |[1][3][6] |

Table 2: Kinase Selectivity Profile of WH-4-023

Kinase	IC ₅₀ (nM)	Selectivity Fold (vs. Lck)	Selectivity Fold (vs. Src)	Reference(s)
Lck	2	1x	3x	[1][5]
Src	6	3x	1x	[1][5]
ρ38α	1300	>650x	>216x	[5]

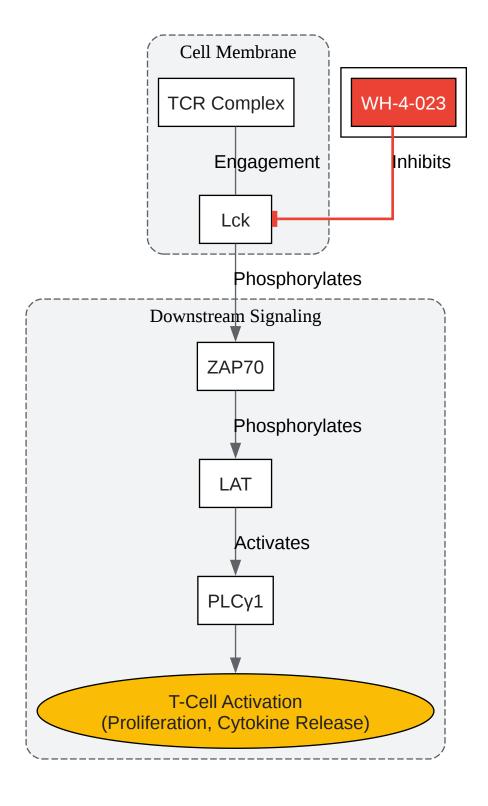
| KDR (VEGFR2) | 650 | >325x | >108x |[5] |

Note: The compound demonstrates over 300-fold selectivity for Lck/Src over the kinases p38 α and KDR.[1][4][6]

Signaling Pathways Lck/Src Inhibition in T-Cell Receptor Signaling



WH-4-023's inhibition of Lck and Src directly interferes with the T-cell receptor (TCR) signaling cascade, which is fundamental for T-cell activation, proliferation, and cytokine release. By blocking Lck, **WH-4-023** prevents the initial phosphorylation events following TCR engagement, thereby suppressing the downstream signaling required for an adaptive immune response.





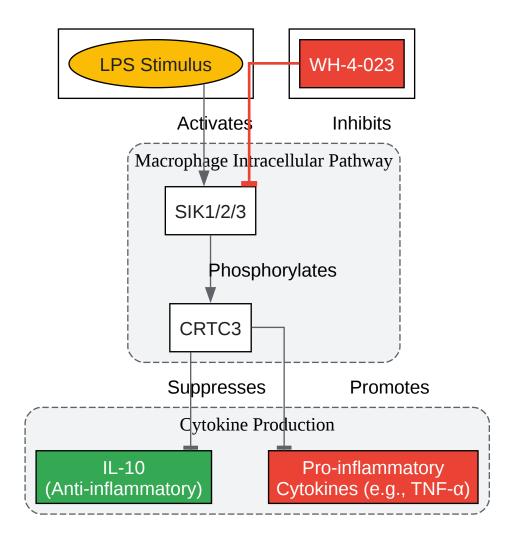
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Caption: Inhibition of the T-Cell Receptor (TCR) signaling pathway by WH-4-023.

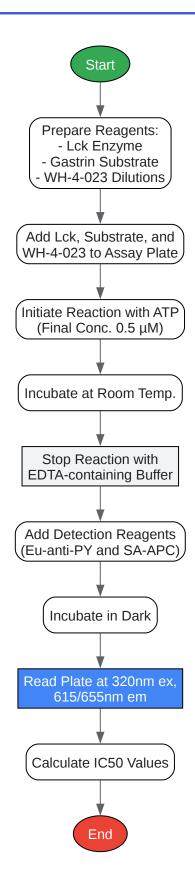
SIK Inhibition in Macrophage Polarization

In macrophages, **WH-4-023** inhibits SIK family kinases. This action has been shown to increase the production of the anti-inflammatory cytokine IL-10 while suppressing the secretion of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[3][7] This immunomodulatory effect is mediated through the phosphorylation of transcriptional coactivators like CRTC3.[3]









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